4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid
Overview
Description
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid typically involves the reaction of benzylamine with 3-methylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the desired piperidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-phenylamino-piperidine-4-carboxylic acid
- 1-Benzyl-4-anilinopiperidine-4-carboxylic acid
- 4-Anilino-1-benzylpiperidine-4-carboxylic acid
Uniqueness
4-(m-Toluidino)-1-benzylpiperidine-4-carboxylic acid is unique due to the presence of the 3-methylphenylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-methylanilino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)21-20(19(23)24)10-12-22(13-11-20)15-17-7-3-2-4-8-17/h2-9,14,21H,10-13,15H2,1H3,(H,23,24) |
InChI Key |
UFCWLHQDNRPDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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